Direct Red 9

Description

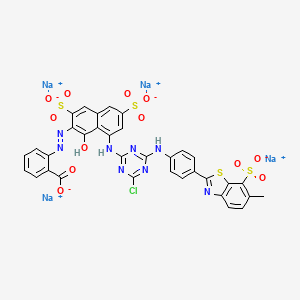

Structure

2D Structure

Properties

CAS No. |

61724-94-5 |

|---|---|

Molecular Formula |

C34H19ClN8Na4O12S4 |

Molecular Weight |

987.2 g/mol |

IUPAC Name |

tetrasodium;2-[[8-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate |

InChI |

InChI=1S/C34H23ClN8O12S4.4Na/c1-15-6-11-22-28(29(15)59(53,54)55)56-30(37-22)16-7-9-18(10-8-16)36-33-39-32(35)40-34(41-33)38-23-14-19(57(47,48)49)12-17-13-24(58(50,51)52)26(27(44)25(17)23)43-42-21-5-3-2-4-20(21)31(45)46;;;;/h2-14,44H,1H3,(H,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,36,38,39,40,41);;;;/q;4*+1/p-4 |

InChI Key |

HMGBQRTWANMSHV-UHFFFAOYSA-J |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Direct Red 9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of the synthetic azo dye, Direct Red 9. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in various analytical and experimental contexts. All quantitative data is presented in clear, tabular format, and detailed experimental methodologies are provided.

Core Chemical Properties of this compound

This compound, also known by synonyms such as Direct Brilliant Pink B, is a water-soluble anionic dye belonging to the azo and benzothiazole classes of compounds.[1][2][3] Its primary application is in the dyeing of cellulosic fibers like cotton.[4][5] The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | Not definitively available in public literature. |

| Synonyms | Direct Brilliant Pink B, Best Direct Brilliant Pink B, Dyrite Pink B 145% |

| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ |

| Molecular Weight | 987.23 g/mol |

| CAS Number | 70209-93-7 |

| Appearance | Blue-light pink powder |

| Solubility | Soluble in water. |

| Chemical Class | Azo, Benzothiazole |

Chemical Structure of this compound

This compound is a complex poly-aromatic molecule characterized by the presence of multiple azo (-N=N-) groups, which are responsible for its color, and sulfonic acid groups that confer water solubility. The structure also incorporates a benzothiazole moiety and a chlorinated triazine ring. A SMILES (Simplified Molecular-Input Line-Entry System) representation of this compound is as follows:

O=C(O[Na])C1=CC=CC=C1/N=N/C2=C(S(=O)(O[Na])=O)C=C3C=C(S(=O)(O[Na])=O)C=C(NC4=NC(Cl)=NC(NC5=CC=C(C6=NC7=CC=C(C)C(S(=O)(O[Na])=O)=C7S6)C=C5)=N4)C3=C2

Experimental Protocols

General Synthesis of an Azo Dye

The synthesis of azo dyes typically involves two main stages: diazotization of a primary aromatic amine, followed by an azo coupling reaction with a suitable coupling agent (e.g., a phenol or another aromatic amine).

1. Diazotization of a Primary Aromatic Amine:

-

A primary aromatic amine is dissolved or suspended in a cold aqueous solution of a strong acid, typically hydrochloric acid.

-

The solution is cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature.

-

The reaction mixture is stirred for a period to ensure the complete formation of the diazonium salt. The presence of excess nitrous acid can be tested using starch-iodide paper.

2. Azo Coupling:

-

The coupling agent is dissolved in an appropriate solvent. For phenols, an alkaline solution is typically used, while for amines, a slightly acidic solution is common.

-

The cold diazonium salt solution is slowly added to the solution of the coupling agent with vigorous stirring.

-

The pH of the reaction mixture is carefully controlled to optimize the coupling reaction.

-

The reaction is often allowed to proceed for several hours, during which the azo dye precipitates out of the solution.

General Purification of a Crude Azo Dye

Crude azo dyes are often purified by recrystallization or chromatography to remove unreacted starting materials and byproducts.

1. Recrystallization:

-

The crude dye is dissolved in a minimum amount of a suitable hot solvent or solvent mixture.

-

The hot solution may be filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to induce crystallization of the purified dye.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

2. Column Chromatography:

-

For smaller scale or analytical purposes, column chromatography can be employed.

-

A suitable stationary phase (e.g., silica gel or alumina) is packed into a column.

-

The crude dye is dissolved in a minimal amount of solvent and loaded onto the column.

-

An appropriate eluent (solvent or solvent mixture) is passed through the column to separate the components.

-

The fractions containing the purified dye are collected, and the solvent is evaporated to yield the purified product.

Biological Activity and Signaling Pathways

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

-

UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) in the visible region, which is characteristic of the dye's chromophore.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N=N (azo), S=O (sulfonate), C-Cl, and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the dye and to separate it from any impurities or byproducts from the synthesis.

References

Direct Red 9 molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

Direct Red 9, a synthetic dye, is chemically classified within the azo and benzothiazole structural families[1][2]. Its primary applications are in the textile and dyeing industries. Below is a summary of its key chemical data.

| Property | Value | Citations |

| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ | [1][2][3] |

| Molecular Weight | 987.23 g/mol | |

| CAS Registry Number | 70209-93-7, 61724-94-5 | |

| Common Synonyms | Direct Brilliant Pink B, Orcomine Brilliant Pink B 145% |

Industrial Applications

This compound is primarily utilized as a dyeing agent for a variety of materials. Its applications include the dyeing of polyester, blended fabrics, polyvinyl chloride (PVC), and acetate fibers. It is also recognized as an effective dye for cotton fabrics. The color it imparts is described as a "blue light pink".

Experimental Protocols: Adsorption Studies

While information on the biological applications of this compound in areas such as drug development is not available in the reviewed literature, its synonym, Brilliant Pink B, has been the subject of environmental science research, specifically in adsorption studies for wastewater treatment. These studies aim to remove the dye from aqueous solutions using various adsorbents.

A representative experimental protocol for such an adsorption study is detailed below:

Objective: To determine the efficiency of a novel bio-adsorbent in removing Brilliant Pink B from an aqueous solution.

Methodology:

-

Preparation of Dye Solution: A stock solution of Brilliant Pink B is prepared by dissolving a known mass of the dye in deionized water. Working solutions of desired concentrations are then prepared by diluting the stock solution.

-

Adsorption Experiments:

-

A series of batch adsorption experiments are conducted in flasks containing a fixed volume of the dye solution of a known initial concentration.

-

A predetermined mass of the adsorbent is added to each flask.

-

The flasks are then agitated in a shaker at a constant temperature for a specified period to reach equilibrium.

-

-

Parameter Optimization: The influence of various parameters on the adsorption efficiency is systematically investigated. This includes varying:

-

pH of the dye solution.

-

Contact time between the adsorbent and the dye.

-

Initial dye concentration .

-

Adsorbent dose .

-

Temperature .

-

-

Analysis: After the adsorption process, the solid adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of Brilliant Pink B in the supernatant is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

-

Data Evaluation: The adsorption capacity and removal efficiency are calculated. The experimental data is then fitted to various kinetic and isotherm models (e.g., pseudo-first-order, pseudo-second-order, Langmuir, Freundlich) to understand the adsorption mechanism. Thermodynamic parameters (ΔG°, ΔH°, ΔS°) may also be calculated to determine the nature of the adsorption process.

Signaling Pathways and Biological Activity

Following a comprehensive review of the available scientific literature, no information was found regarding the involvement of this compound in any biological signaling pathways. The current body of research focuses on its properties as a dye for industrial applications and its environmental fate, rather than any pharmacological or biological activity relevant to drug development.

Logical Workflow for Adsorption Experiments

The general workflow for the adsorption studies described can be visualized as follows:

Caption: A flowchart illustrating the typical experimental workflow for studying the adsorption of a dye from an aqueous solution.

References

Direct Red 9: A Technical Profile of an Industrially Significant Dye

For Researchers, Scientists, and Drug Development Professionals

Direct Red 9, a synthetic dye belonging to the azo and benzothiazole classes, is recognized primarily for its application in the textile industry. While its synonyms and basic chemical properties are documented, a thorough review of scientific literature reveals a significant lack of published data regarding its use in biological research, such as histological staining, cellular imaging, or as a fluorescent probe. This guide summarizes the available technical information for this compound and provides a hypothetical framework for the evaluation of a novel dye in a research context, given the absence of specific experimental protocols for this particular compound.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical in research. This compound is known by several synonyms in commercial and industrial contexts. The consistent use of its CAS number is recommended to ensure clarity.

| Identifier Type | Value |

| Chemical Name | This compound |

| CAS Number | 70209-93-7[1] |

| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄[1][2][3] |

| Molecular Weight | 987.23 g/mol [1] |

| Primary Synonyms | Direct Brilliant Pink B |

| Other Synonyms | Best Direct Brilliant Pink B, Direct Brilliant Pink B 145%, Dyrite Pink B 145%, Leadirect Brilliant Pink B Conc 100/145%, MVdirect PinkB, Orcomine Brilliant Pink B 145% |

| Colour Index (C.I.) No. | Not consistently available |

Scientific Applications: A Literature Gap

Despite a comprehensive search of scientific databases and literature, there is no evidence to suggest that this compound is currently employed as a tool in biological research. Its primary documented use is as a dyeing agent for cellulosic materials. The physical and chemical properties that make it suitable for textiles do not necessarily translate to utility in biological applications, which require specific characteristics such as cell permeability, specific binding to biological targets, and fluorescence properties for imaging.

Hypothetical Experimental Workflow for a Novel Dye

In the absence of specific experimental data for this compound, this section outlines a general workflow that researchers would typically follow to assess the potential of a novel dye for histological or cytological applications. This serves as a conceptual guide to the rigorous testing required before a new compound can be adopted as a reliable biological stain or probe.

Caption: A generalized workflow for the characterization and validation of a new dye for biological staining applications.

Conclusion

This compound is a well-documented industrial dye with a clear chemical identity but no established role in the scientific research community as a biological stain or probe. The lack of available data on its interaction with biological materials means that any potential application in this area would require a comprehensive evaluation, following a workflow similar to the one hypothetically outlined above. For researchers and drug development professionals seeking red dyes for biological applications, established stains such as Sirius Red (Direct Red 80) for collagen, or Congo Red (Direct Red 28) for amyloid, which have well-documented protocols and a vast body of literature supporting their use, are recommended.

References

An In-depth Technical Guide to the Solubility of Direct Red 9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Direct Red 9, a synthetic dye with applications in various research and industrial processes. Understanding the solubility of this compound is crucial for its effective use in experimental and developmental settings. This document outlines the known solubility characteristics of this compound, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound, also known by its Colour Index name, is an azo dye belonging to the benzothiazole class.[1][2] Its chemical formula is C₃₄H₁₉ClN₈Na₄O₁₂S₄, with a molecular weight of 987.23 g/mol .[1][2][3] The dye is registered under CAS Number 70209-93-7. This compound is noted for its use as a dyeing agent for cotton fabrics. The presence of multiple sulfonate groups in its structure suggests a degree of aqueous solubility, a common characteristic of direct dyes.

Solubility of this compound

Table 1: Qualitative Solubility of this compound (CAS: 70209-93-7)

| Solvent | Solubility |

| Water | Implied moderate to good solubility |

For comparative purposes, the following table presents quantitative solubility data for two other dyes often referred to as "Red 9": Disperse Red 9 and Direct Red 80 (Sirius Red F3B). It is critical to note that these are distinct chemical compounds with different structures and properties.

Table 2: Comparative Quantitative Solubility of Other "Red" Dyes

| Dye Name | CAS Number | Solvent | Temperature (°C) | Solubility |

| Disperse Red 9 | 82-38-2 | Water | 25 | 73.55 µg/L |

| Ethanol | - | Soluble | ||

| Acetone | - | Soluble | ||

| Benzene | - | Slightly Soluble | ||

| Carbon Tetrachloride | - | Slightly Soluble | ||

| Direct Red 80 | 2610-10-8 | PBS (pH 7.2) | - | 10 mg/mL |

| DMF | - | Slightly Soluble | ||

| DMSO | - | Slightly Soluble |

Experimental Protocols for Solubility Determination

Two primary methods for experimentally determining the solubility of dyes like this compound are the gravimetric method and the spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent to determine the concentration of a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) may be necessary.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature that will not cause degradation of the dye.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dry dye residue.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty evaporating dish from the final mass to determine the mass of the dissolved dye.

-

Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved dye (g) / Volume of the aliquot of saturated solution (L)

-

Spectrophotometric Method

This indirect method determines the concentration of a solute in a saturated solution by measuring its absorbance of light at a specific wavelength.

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. According to the Beer-Lambert law, this should yield a linear relationship.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1.1).

-

Filter the saturated supernatant to remove any undissolved solids.

-

Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

Measure the absorbance of the diluted saturated solution at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the spectrophotometric determination of dye solubility.

Caption: Workflow for spectrophotometric solubility determination.

References

Spectroscopic data for Direct Red 9 (UV-Vis, Fluorescence)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 9, also known by synonyms such as Direct Brilliant Pink B, is a synthetic dye belonging to the azo and benzothiazole chemical classes.[1] Its molecular formula is C₃₄H₁₉ClN₈Na₄O₁₂S₄, and it has a molecular weight of 987.23 g/mol .[1][2] While it is classified as a fluorescent dye and used in applications such as dyeing cotton fabrics, publicly available, specific quantitative spectroscopic data such as UV-Vis absorption maximum (λmax), molar absorptivity (ε), fluorescence emission maximum, and quantum yield (Φ) are not readily found in scientific literature or commercial technical data sheets.[3]

This guide provides a summary of the available information on this compound and presents standardized experimental protocols for determining its UV-Vis and fluorescence spectroscopic properties. These protocols are intended to enable researchers to generate the necessary quantitative data in a laboratory setting.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | Direct Brilliant Pink B | [2] |

| CAS Number | 70209-93-7 | |

| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ | |

| Molecular Weight | 987.23 g/mol | |

| Chemical Class | Azo, Benzothiazole |

Spectroscopic Data (Hypothetical)

As specific experimental data for this compound is not publicly available, the following tables are presented as templates for data organization once measurements are obtained.

UV-Vis Absorption Data

| Parameter | Value | Solvent |

| λmax (nm) | Data not available | |

| **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** | Data not available |

Fluorescence Data

| Parameter | Value | Solvent |

| Excitation Wavelength (nm) | Data not available | |

| Emission Maximum (nm) | Data not available | |

| Fluorescence Quantum Yield (Φ) | Data not available | |

| Fluorescence Lifetime (τ) (ns) | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the UV-Vis absorption and fluorescence spectra of a dye such as this compound.

UV-Vis Absorption Spectroscopy Protocol

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., water, ethanol, or DMSO). The choice of solvent is critical as it can influence the absorption spectrum.

-

From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the solvent to be used for the dilutions and use this as a blank to zero the instrument.

-

Record the absorption spectrum for each dilution over a relevant wavelength range (e.g., 200-800 nm). The spectrum should show the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Identify the λmax from the absorption spectra.

-

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve.

-

References

An In-depth Technical Guide to the Mechanism of Action of Direct Red 80 (Sirius Red) as a Collagen-Specific Dye

A Note on Nomenclature: The query specified "Direct Red 9." However, extensive research indicates that this compound is a dye primarily used in the textile industry with no documented application in histological collagen staining. The standard and widely accepted dye for this purpose is Direct Red 80 , also known as Sirius Red F3B . This guide will, therefore, focus on the mechanism and application of Direct Red 80, as it aligns with the interests of researchers, scientists, and drug development professionals in the context of collagen analysis.

Introduction to Direct Red 80 (Sirius Red)

Direct Red 80 (C.I. 35780) is a polyazo, anionic dye characterized by its elongated and planar molecular structure.[1] This configuration is fundamental to its utility as a highly specific stain for collagen fibers in histological preparations.[1] When used in conjunction with picric acid, the resulting Picrosirius Red staining method becomes a powerful tool for visualizing collagen, significantly enhancing its natural birefringence under polarized light.[2][3] This technique is a gold standard in fibrosis research and pathology for both qualitative and quantitative assessment of collagen deposition.[4] A significant advantage of Direct Red 80 is its improved safety profile, as it does not metabolize to carcinogenic compounds like benzidine.

Core Mechanism of Action

The specificity of Direct Red 80 for collagen is a result of the precise alignment of the dye molecules with the collagen fibers, a process driven by a combination of electrostatic interactions and hydrogen bonding.

The long, linear molecules of Direct Red 80 possess multiple sulfonic acid groups. These negatively charged groups form strong electrostatic bonds with the positively charged basic amino acid residues (lysine and hydroxylysine) that are abundant in the collagen triple helix. The picric acid in the staining solution creates a highly acidic environment, which protonates the amino groups of collagen, thereby enhancing their positive charge and promoting the binding of the anionic dye. The picric acid also helps to suppress the staining of non-collagenous proteins, increasing the specificity of the stain.

This binding forces the elongated dye molecules to align in parallel with the long axis of the collagen fibers. This highly ordered arrangement of chromophores dramatically enhances the inherent birefringence of the collagen, causing it to appear brightly colored against a dark background when viewed with a polarizing microscope.

Data Presentation: Birefringence and Collagen Types

When Picrosirius Red-stained sections are viewed under polarized light, the color of the birefringence can provide information about the thickness and packing density of the collagen fibers. While there has been debate about the specificity of these colors for different collagen types, a general correlation is widely used in semi-quantitative analysis.

| Birefringence Color | Associated Collagen Fiber Characteristics |

| Green to Greenish-Yellow | Thinner, less organized fibers (often associated with Type III collagen) |

| Yellow-Orange | Thicker, more densely packed fibers (often associated with Type I collagen) |

| Red | Very thick, highly packed fibers (often associated with Type I collagen) |

Experimental Protocols

Picrosirius Red Staining for Collagen in Paraffin-Embedded Tissue Sections

This protocol is a standard method for the visualization of collagen fibers in formalin-fixed, paraffin-embedded tissues.

Reagents and Solutions:

-

Picro-Sirius Red Solution:

-

Sirius Red F3B (Direct Red 80): 0.1 g

-

Saturated Aqueous Picric Acid: 100 mL

-

Dissolve the Sirius Red in the picric acid solution. The solution is stable for several months when stored in a dark bottle at room temperature.

-

-

Acidified Water (0.5% Acetic Acid):

-

Glacial Acetic Acid: 0.5 mL

-

Distilled Water: 99.5 mL

-

-

Weigert's Iron Hematoxylin (Optional, for nuclear counterstaining):

-

Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol

-

Solution B: 4 mL 29% Ferric Chloride in 95 mL distilled water, with 1 mL concentrated HCl

-

Mix equal parts of Solution A and B immediately before use.

-

-

Graded ethanols (100%, 95%, 70%)

-

Xylene or a xylene substitute

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% ethanol and 70% ethanol for 3 minutes each.

-

Rinse well in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Stain in freshly mixed Weigert's iron hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Picrosirius Red Staining:

-

Incubate slides in the Picro-Sirius Red solution for 60 minutes at room temperature.

-

-

Washing:

-

Wash in two changes of acidified water.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through three changes of 100% ethanol.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a resinous mounting medium.

-

Microscopy and Image Analysis

Bright-field Microscopy: Collagen fibers will appear red, and the background will be pale yellow.

Polarized Light Microscopy: This is the preferred method for analyzing Picrosirius Red-stained sections. Collagen fibers will exhibit strong birefringence, appearing bright against a dark background. The colors of the birefringence can be used for semi-quantitative analysis of collagen fiber thickness and organization as detailed in the table above.

Quantitative Analysis:

Image analysis software (e.g., ImageJ/Fiji) can be used for quantitative analysis of collagen content. This typically involves:

-

Capturing images under polarized light at a consistent magnification and illumination.

-

Setting a color threshold to select the birefringent signal.

-

Calculating the percentage of the total tissue area that is positively stained for collagen.

Conclusion

Direct Red 80 (Sirius Red), when used in the Picrosirius Red staining method, is an invaluable tool for the specific detection and analysis of collagen in biological tissues. Its mechanism of action, based on the ordered binding of the dye molecules to the collagen triple helix, results in a dramatic and quantifiable enhancement of birefringence. This allows researchers to assess not only the amount of collagen but also its organization, providing critical insights in fields such as fibrosis research, pathology, and the development of therapeutics targeting the extracellular matrix.

References

A Technical Guide to the Discovery and Synthesis of Direct Red 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Red 9, also known by synonyms such as Direct Brilliant Pink B, is a synthetic azo dye of the benzothiazole class. This document provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and representative analytical data. Due to the limited publicly available information on the specific discovery and detailed manufacturing protocols for this compound, this guide consolidates general principles of azo and benzothiazole dye chemistry to present a technically sound, albeit representative, guide for research and development purposes.

Introduction and Discovery

The development of synthetic dyes in the late 19th century revolutionized the textile industry. The journey began with the discovery of Mauveine by William Henry Perkin in 1856, shifting the reliance on natural colorants. A significant breakthrough in dyeing cotton came in 1884 with the synthesis of Congo Red by Paul Böttiger. This was the first "direct dye," capable of coloring cellulosic fibers like cotton without the need for a mordant, a substance used to bind the dye to the fabric. This discovery paved the way for the development of a vast array of direct dyes.

This compound belongs to the azo class of dyes, characterized by the presence of one or more azo groups (-N=N-) that act as the primary chromophore. Its molecular structure also features a benzothiazole moiety, a heterocyclic compound known to be a component in various functional dyes. While the specific date and inventors of this compound are not well-documented in publicly accessible literature, its development is a part of the broader expansion and refinement of direct azo dyes throughout the 20th century, focusing on achieving brighter colors and improved fastness properties.

Chemical and Physical Properties

This compound is a water-soluble anionic dye. Its key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | Not available |

| Synonyms | C.I. This compound, Direct Brilliant Pink B |

| CAS Number | 70209-93-7 / 61724-94-5[1][2] |

| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄[1][2] |

| Molecular Weight | 987.23 g/mol [1] |

| Chemical Class | Azo, Benzothiazole |

| Appearance | Blue-light pink powder |

| Application | Dyeing of polyester, blended fabrics, polyvinyl chloride, and acetate fibers |

Plausible Synthesis of this compound

The synthesis of complex azo dyes like this compound typically involves a multi-step process centered around diazotization and coupling reactions. The following is a representative, plausible experimental protocol based on the general chemistry of this dye class.

Synthesis Workflow

Caption: A plausible multi-step synthesis workflow for this compound.

Experimental Protocol

Step 1: Diazotization of Aromatic Amine Precursor A

-

A solution of Aromatic Amine Precursor A (1.0 eq) in dilute hydrochloric acid is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

-

The solution is cooled to 0-5 °C with constant stirring.

-

A pre-cooled aqueous solution of sodium nitrite (1.05 eq) is added dropwise to the amine solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.

Step 2: First Coupling Reaction

-

In a separate vessel, the Coupling Component B (1.0 eq) is dissolved in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide) and cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution from Step 1 is slowly added to the coupling component solution, maintaining the pH in the alkaline range (pH 8-10) and the temperature below 10 °C.

-

The mixture is stirred for 2-4 hours until the coupling reaction is complete, which is indicated by the disappearance of the diazonium salt (tested with a suitable coupling component like R-salt). The product is the Azo Intermediate 1.

Step 3: Diazotization of Benzothiazole Amine Precursor C

-

The procedure is similar to Step 1, using the Benzothiazole Amine Precursor C (1.0 eq) to generate its corresponding diazonium salt.

Step 4: Second Coupling Reaction

-

The Azo Intermediate 1 solution is adjusted to a suitable pH and temperature.

-

The freshly prepared diazonium salt of the benzothiazole derivative from Step 3 is added slowly to the solution of Azo Intermediate 1.

-

The reaction is stirred for several hours until completion, forming the crude this compound dye.

Step 5: Isolation and Purification

-

The dye is precipitated from the reaction mixture by the addition of sodium chloride ("salting out").

-

The precipitated dye is collected by filtration and washed with a saturated sodium chloride solution to remove impurities.

-

The filter cake is dried in an oven at a controlled temperature to yield the final product.

Representative Analytical Data

The following tables present expected, representative data for the characterization of this compound.

Synthesis and Purity Data

| Parameter | Representative Value |

| Yield | 75-85% |

| Purity (by UV-Vis) | > 95% |

| Melting Point | > 300 °C (decomposes) |

| Solubility | Soluble in water, sparingly soluble in ethanol |

Spectroscopic Data

UV-Visible Spectroscopy

-

λmax: 530-540 nm (in water)

-

Molar Absorptivity (ε): ~50,000 L mol⁻¹ cm⁻¹

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | O-H stretch (adsorbed water) |

| ~1620 | N=N stretch (azo group) |

| ~1500, ~1450 | Aromatic C=C stretch |

| ~1384 | S=O stretch (sulfonate group) |

| ~1180 | C-N stretch |

| ~1040 | S=O stretch (sulfonate group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Due to the complexity and polymeric nature of the dye, obtaining a well-resolved NMR spectrum is challenging. Broad signals in the aromatic region (7.0-8.5 ppm) would be expected in a ¹H NMR spectrum.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the key chemical transformations in the synthesis of this compound.

Conclusion

This compound is a complex azo dye with important applications in the textile industry. While specific details of its discovery and a definitive, publicly available synthesis protocol are scarce, this guide provides a comprehensive overview based on established principles of dye chemistry. The provided representative experimental protocol and analytical data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and dye development. Further research into proprietary literature and patents may yield more specific details about this particular dye.

References

In-depth Technical Guide: Direct Red 9 (CAS 70209-93-7)

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and publicly available data, it has been determined that there is a significant lack of in-depth technical information regarding Direct Red 9, CAS number 70209-93-7, in the context of biological research, experimental protocols, and specific signaling pathways. The majority of available information pertains to its industrial application as a textile dye.

This document summarizes the available chemical and physical data for this compound and highlights the current knowledge gaps.

Chemical and Physical Properties

This compound is a polyazo dye belonging to the benzothiazole class. Its primary application is in the dyeing of textiles, including polyester, polyvinyl chloride, and acetate fibers.[1]

| Property | Value | Reference |

| CAS Registry Number | 70209-93-7 | |

| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ | |

| Molecular Weight | 987.23 g/mol | |

| Appearance | Blue-light pink powder | |

| Synonyms | Direct Brilliant Pink B, Orcomine Brilliant Pink B 145% |

Research Applications

Currently, there is no documented evidence in peer-reviewed scientific literature of this compound (CAS 70209-93-7) being utilized in biological research, drug development, or as a molecular probe. Its classification as a fluorescent dye by some suppliers appears to be a general categorization rather than based on specific experimental validation of its fluorescent properties in biological systems.

Experimental Data and Protocols

A thorough search for experimental protocols involving this compound in a biological context yielded no specific methodologies. Research on other "Direct Red" dyes, such as Direct Red 80 (Sirius Red), which is used for staining collagen and amyloid, is available but is not applicable to this compound due to significant structural and chemical differences.

Signaling Pathways and Mechanism of Action

There is no information available regarding the mechanism of action of this compound in biological systems, nor is there any evidence of its interaction with or modulation of any signaling pathways.

Future Research Directions

The absence of data on the biological effects of this compound presents an opportunity for foundational research. Initial studies could focus on:

-

Cytotoxicity Assays: To determine the potential toxicity of this compound in various cell lines.

-

Fluorescence Spectroscopy: To characterize its excitation and emission spectra and evaluate its potential as a fluorescent probe.

-

Cellular Uptake and Localization: To investigate if and how the dye is internalized by cells.

-

Screening for Biological Activity: To assess its effects on various cellular processes and signaling pathways.

Logical Relationship Diagram

Given the lack of experimental data, a logical workflow for initial investigation of the biological properties of this compound is proposed below.

Caption: Proposed workflow for the initial biological evaluation of this compound.

References

An In-depth Technical Guide to Direct Red 9 (Direct Brilliant Pink B)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Direct Red 9, an azo dye also known by its common synonym, Direct Brilliant Pink B. This document details its chemical and physical properties, alternative names, and available toxicological information. While primarily used in the textile industry, its fluorescent properties suggest potential applications in research and development. This guide aims to consolidate the available technical information for scientific and drug development professionals.

Chemical and Physical Properties

This compound is a complex azo dye belonging to the benzothiazole class. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| C.I. Name | C.I. This compound | [1] |

| CAS Number | 70209-93-7, 61724-94-5 | [1] |

| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ | [1] |

| Molecular Weight | 987.23 g/mol | [1] |

| Appearance | Blue-light pink powder | |

| Solubility | Information on quantitative solubility in water, ethanol, and DMSO is not readily available in the reviewed literature. However, as a direct dye, it is designed to be soluble in water. |

Alternative Names and Synonyms

For clarity and comprehensive literature searches, a list of alternative names and synonyms for this compound is provided.

| Type | Name | Reference |

| Synonym | Direct Brilliant Pink B | |

| Trade Name | Orcomine Brilliant Pink B 145% | |

| Trade Name | Dyrite Pink B 145% | |

| Trade Name | Leadirect Brilliant Pink B Conc 100/145% | |

| Trade Name | MVdirect Pink B | |

| Trade Name | Best Direct Brilliant Pink B |

Distinction from Similarly Named Dyes

It is crucial to distinguish this compound from other dyes with similar names to ensure accurate experimental design and interpretation of results.

| Dye Name | C.I. Name | CAS Number | Key Distinctions |

| Disperse Red 9 | C.I. 60505 | 82-38-2 | Anthraquinone dye, insoluble in water, used for synthetic fibers. |

| Acid Red 9 | C.I. 15635 | 8003-59-6 | Single azo dye, used for wool, silk, and nylon. |

| Basic Red 9 | C.I. 42500 | 569-61-9 | Triphenylmethane dye, used for paper, leather, and as a biological stain. |

| D&C Red No. 9 | C.I. 15585 | 5160-02-1 | Monoazo dye, used in drugs and cosmetics. |

Experimental Protocols

Detailed experimental protocols for the application of this compound in a research context, such as for fluorescence microscopy or flow cytometry, are not extensively published. However, general protocols for direct dyes can be adapted.

General Staining Protocol for Textiles (for reference)

Direct dyes are typically used for cellulosic fibers like cotton. The general process involves dissolving the dye in water, immersing the material, and often adding an electrolyte like sodium chloride to enhance dye uptake.

Potential Application in Biological Staining

While specific protocols for using this compound as a biological stain are not available, its classification as a fluorescent dye suggests potential utility. Researchers would need to develop and optimize protocols based on the specific application (e.g., cell or tissue type, target molecule). A starting point could be to adapt protocols for other direct dyes used in histology.

Disclaimer: The following are generalized protocols and must be optimized for specific experimental conditions.

Hypothetical Experimental Workflow for Fluorescence Microscopy

Caption: A generalized workflow for utilizing a fluorescent dye in microscopy.

Hypothetical Experimental Workflow for Flow Cytometry

Caption: A simplified workflow for staining cells for flow cytometry analysis.

Quantitative Data

Spectroscopic Properties

Specific absorption and emission maxima, as well as the fluorescence quantum yield for this compound, are not well-documented in the available scientific literature. For research applications, it is imperative to experimentally determine these parameters. A general approach to this is outlined below.

Experimental Protocol for Spectroscopic Characterization:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., water, ethanol, DMSO).

-

Absorbance Spectrum: Use a UV-Vis spectrophotometer to measure the absorbance spectrum and determine the wavelength of maximum absorbance (λ_max).

-

Emission Spectrum: Use a fluorometer to excite the sample at its λ_max and measure the resulting emission spectrum to determine the wavelength of maximum emission.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined using a comparative method with a well-characterized standard.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.

General HPLC-DAD Protocol:

-

Column: A reverse-phase C18 column is typically used for dye analysis.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A Diode Array Detector (DAD) allows for the acquisition of the UV-Vis spectrum of the eluting peaks, which can aid in peak identification.

-

Sample Preparation: Dissolve the dye in a suitable solvent, filter, and inject.

Synthesis

The synthesis of azo dyes like this compound generally involves a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. While a specific, detailed protocol for this compound is not publicly available, related syntheses for other direct red dyes have been described.

Toxicological Information

Comprehensive toxicological data specifically for C.I. This compound is limited. It is important not to conflate its toxicological profile with that of similarly named dyes.

-

C.I. Direct Red 28: Studies on this benzidine-based dye have shown that it can be metabolized to benzidine, a known human carcinogen.

-

Disperse Red 9: This dye has been reported to have low acute toxicity in animal studies.

-

Brilliant Green: This triphenylmethane dye has shown genotoxic and carcinogenic properties.

Given the potential for some azo dyes to cleave into harmful aromatic amines, appropriate safety precautions should be taken when handling this compound. A comprehensive toxicological assessment would require further study.

Signaling Pathways and Logical Relationships

As a synthetic dye, this compound is not known to be directly involved in biological signaling pathways. Its utility in a research context would be as a tool for visualization and detection. The logical relationship in its application is a direct interaction with the substance being stained, leading to a detectable signal.

Caption: Logical flow of fluorescence detection using this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Azo Dyes, with a Focus on Direct Red 9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of azo dyes, with a specific focus on Direct Red 9. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from structurally similar and commercially significant direct azo dyes, such as Direct Red 80 and Direct Red 23, to provide a representative analysis. This approach allows for a thorough understanding of the expected properties and behaviors of this class of dyes.

Core Physicochemical Properties

Azo dyes are a large and diverse class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–). Their physicochemical properties are crucial in determining their application, environmental fate, and toxicological profiles.

General Properties of this compound

This compound is a benzothiazole-class azo dye. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ | [1] |

| Molecular Weight | 987.23 g/mol | [1] |

| CAS Number | 70209-93-7 / 61724-94-5 | [1] |

| Appearance | Blue light pink powder | [1] |

Quantitative Physicochemical Data

The following table summarizes key quantitative physicochemical parameters for this compound and representative direct azo dyes. This comparative data is essential for understanding the potential range of properties within this dye class.

| Parameter | This compound (Expected) | Direct Red 80 | Direct Red 23 | Direct Blue 1 |

| Water Solubility | Moderately Soluble | 30 g/L at 60°C; 50 g/L at 97°C[2] | 30 g/L at 80°C | 50 g/L at 80°C |

| λmax (nm) | Not available | 528 nm, 280 nm | Not available | Not available |

| Melting Point (°C) | Not available | Not available | Not available | Not available |

| Thermal Decomposition | Not available | Not available | Not available | Not available |

Experimental Protocols

Accurate determination of the physicochemical properties of azo dyes requires standardized experimental protocols. The following sections detail the methodologies for key analytical techniques.

Determination of Water Solubility

The shake-flask method is a common technique for determining the solubility of dyes.

Protocol:

-

Preparation of a Supersaturated Solution: An excess amount of the azo dye is added to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved dye is reached.

-

Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid. A sample of the clear supernatant is then carefully withdrawn.

-

Quantification: The concentration of the dye in the supernatant is determined using UV-Vis spectrophotometry. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known dye concentrations at the wavelength of maximum absorbance (λmax). The concentration of the dye in the saturated solution is then calculated from its absorbance value using the calibration curve.

Determination of Wavelength of Maximum Absorbance (λmax)

UV-Visible spectrophotometry is employed to determine the λmax of a dye.

Protocol:

-

Preparation of a Dilute Solution: A dilute solution of the azo dye is prepared in a suitable solvent (e.g., deionized water). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank solution (the solvent used to dissolve the dye).

-

Spectral Scan: The absorbance of the dye solution is measured over a range of wavelengths in the visible spectrum (typically 400-700 nm for a red dye).

-

λmax Identification: The wavelength at which the highest absorbance is recorded is identified as the λmax.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for evaluating the thermal stability of dyes.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of the dye (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).

-

Data Acquisition and Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char. The first derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of weight loss is maximal.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of the dye (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy.

-

Temperature Program: The sample and reference pans are heated at a controlled rate (e.g., 10°C/min) over a specified temperature range.

-

Data Acquisition and Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram reveals endothermic and exothermic transitions, such as melting, crystallization, and decomposition.

Biodegradation Pathway of Sulfonated Azo Dyes

The environmental fate of azo dyes is of significant concern. Microbial degradation is a key process in their removal from wastewater. The following diagram illustrates a generalized enzymatic degradation pathway for sulfonated azo dyes.

References

Methodological & Application

Application Notes and Protocols for Direct Red Staining in Histology

Introduction

Direct dyes are a class of dyes that can be applied directly to substrates without the need for a mordant. In histology, certain direct dyes are invaluable for their ability to selectively stain specific tissue components, aiding in their visualization and analysis. While the query specifically mentioned "Direct Red 9," a thorough review of scientific literature and supplier information reveals a significant lack of established histological staining protocols for a dye with this specific designation. It is possible that this name is used colloquially or that there is a confusion with other, more common, red direct dyes used in histology.

The most prominent and well-documented direct red dye for histological applications, particularly for the visualization of collagen, is Direct Red 80 , also widely known as Sirius Red F3B . Due to the lack of specific protocols for "this compound" and the prevalence of Sirius Red as the standard for this application, this document will provide a detailed protocol for Picro-Sirius Red staining.

Principle of Picro-Sirius Red Staining

The Picro-Sirius Red staining method is a highly specific technique for the detection of collagen fibers in tissue sections. The method relies on the unique properties of the Sirius Red dye molecule and the influence of picric acid. The long, planar molecules of Sirius Red (Direct Red 80) align with the parallel, organized structure of collagen fibers. This alignment is enhanced by the presence of picric acid, which is thought to suppress the staining of non-collagenous proteins.[1]

When viewed with bright-field microscopy, collagen fibers appear bright red against a yellow background of cytoplasm and muscle fibers.[2] A key advantage of this technique is its utility with polarized light microscopy. Under polarized light, the highly ordered arrangement of the dye molecules on the collagen fibers results in a strong birefringence, causing the collagen fibers to appear bright yellow, orange, or green, depending on their thickness and density. This allows for a more detailed and semi-quantitative analysis of collagen distribution.

Application

Picro-Sirius Red staining is widely used in various fields of research and diagnostics, including:

-

Fibrosis research: To assess the extent of collagen deposition in diseases such as liver cirrhosis, pulmonary fibrosis, and kidney fibrosis.

-

Cancer research: To study the tumor microenvironment and the role of the collagenous stroma in tumor progression and invasion.

-

Cardiovascular research: To investigate cardiac fibrosis and remodeling.

-

Wound healing studies: To monitor the deposition and organization of collagen during tissue repair.

Comparative Analysis of Collagen Stains

For researchers considering different methods for collagen visualization, the following table provides a comparison of Picro-Sirius Red with another common collagen staining method, Masson's Trichrome.

| Feature | Picro-Sirius Red (with Direct Red 80) | Masson's Trichrome |

| Principle | Staining based on the alignment of anionic dye molecules with cationic collagen fibers, enhanced by picric acid.[3] | A multi-step method involving an acid dye for cytoplasm and a second acid dye (e.g., Aniline Blue or Light Green) for collagen.[3] |

| Specificity for Collagen | High.[3] | Good, but can also stain some mucins. |

| Color of Collagen | Red. | Blue or Green (depending on the counterstain used). |

| Color of Muscle/Cytoplasm | Yellow. | Red. |

| Color of Nuclei | Black (with Weigert's hematoxylin). | Black/Dark Blue. |

| Quantitative Analysis | Excellent, especially with polarized light for distinguishing collagen types and for digital image analysis. | Good for assessing overall fibrosis, but less specific for collagen quantification compared to Sirius Red. |

| Sensitivity | Very high; capable of detecting fine collagen fibers. | Good, but may not visualize the finest collagen fibrils as effectively as Sirius Red. |

Experimental Protocol: Picro-Sirius Red Staining

This protocol is adapted from established methods for the staining of collagen in formalin-fixed, paraffin-embedded tissue sections.

Reagents and Materials

-

Picro-Sirius Red Solution (0.1% w/v):

-

Direct Red 80 (Sirius Red F3B, C.I. 35780)

-

Saturated aqueous solution of picric acid

-

-

Weigert's Iron Hematoxylin:

-

Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol

-

Solution B: 4 mL 29% Ferric Chloride in water, 1 mL concentrated HCl, 95 mL distilled water

-

Working solution: Mix equal parts of Solution A and B just before use.

-

-

Acidified Water (0.5% Acetic Acid):

-

0.5 mL Glacial Acetic Acid

-

100 mL Distilled Water

-

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Mounting medium (resinous)

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Stain nuclei with Weigert's iron hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.

-

Wash in running tap water.

-

"Blue" the nuclei in Scott's tap water substitute or saturated lithium carbonate solution for 1-2 minutes.

-

Wash in running tap water.

-

-

Collagen Staining:

-

Stain in Picro-Sirius Red solution for 1 hour.

-

-

Dehydration and Mounting:

-

Wash in two changes of acidified water.

-

Dehydrate rapidly through three changes of 100% ethanol.

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a resinous mounting medium.

-

Expected Results

-

Collagen fibers: Red

-

Muscle, cytoplasm: Yellow

-

Nuclei: Black

Workflow Diagram

Caption: Experimental workflow for Picro-Sirius Red staining of collagen.

A Note on "this compound"

A comprehensive search of scientific literature and supplier databases did not yield a standard histological staining protocol for a dye specifically named "this compound". There are several possibilities for this:

-

Nomenclature Confusion: The name may be a synonym for another dye, or there could be confusion with similarly named dyes such as "Disperse Red 9", which is used in the textile industry and has been evaluated for toxicity.

-

Regional or Historical Name: It is possible that "this compound" is a less common, regional, or historical name for a dye that is now known by a different designation.

-

Not a Histological Stain: The dye may not be suitable or validated for histological applications.

For researchers interested in staining collagen, Direct Red 80 (Sirius Red) is the well-established and recommended reagent.

Safety and Handling Precautions

-

Picric Acid: Picric acid is explosive when dry. It should be stored under a layer of water and handled with appropriate safety precautions. Consult the Safety Data Sheet (SDS) before use.

-

Direct Red 80 (Sirius Red): Considered a safer alternative to many traditional direct dyes as it is not derived from benzidine. However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Xylene and Ethanol: These are flammable liquids and should be used in a well-ventilated area or a fume hood.

Always consult the specific Safety Data Sheets (SDS) for all reagents used in this protocol for detailed safety information.

References

Application Notes: Staining Collagen Fibers with Picro-Sirius Red (Utilizing Direct Red 80)

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of collagen is crucial for understanding tissue architecture, fibrosis, and the efficacy of therapeutic interventions. While the query specified "Direct Red 9," the established and validated method for specifically staining collagen fibers in histological sections utilizes Direct Red 80 , also known as Sirius Red F3B.[1][2][3] This compound is the critical component of the widely used Picro-Sirius Red (PSR) staining method.[4] This document provides detailed application notes and protocols for the successful implementation of the Picro-Sirius Red staining technique.

Principle of the Method

The Picro-Sirius Red staining method is a highly specific and sensitive technique for the visualization of collagen fibers. The method is based on the affinity of the long, planar molecules of the polyazo dye, Sirius Red F3B (Direct Red 80), for the helical structure of collagen molecules. The sulfonic acid groups of the dye form strong electrostatic bonds with the basic amino acid residues of collagen. The presence of picric acid in the staining solution creates an acidic environment that enhances the specificity of the staining by suppressing the binding of the dye to non-collagenous proteins.

A key advantage of Picro-Sirius Red staining is its utility in conjunction with polarized light microscopy. When viewed under polarized light, the highly ordered alignment of the dye molecules along the collagen fibers enhances their natural birefringence, allowing for the differentiation of collagen fiber thickness and maturity. Thicker, more mature collagen fibers (Type I) typically appear with a yellow to orange-red birefringence, while thinner, less organized fibers (Type III) appear green.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and application of the Picro-Sirius Red staining solution.

| Parameter | Value | Notes |

| Picro-Sirius Red Solution | ||

| Sirius Red F3B (Direct Red 80) Concentration | 0.1% (w/v) | Dissolve 0.1 g in 100 mL of saturated aqueous picric acid solution. |

| Alternative Concentration | 0.5 g in 500 mL | This solution is reported to be stable for at least 3 years. |

| Tissue Preparation | ||

| Fixation | Neutral buffered formalin | Other fixatives may also be suitable. |

| Section Thickness | 5 µm | For paraffin-embedded sections. |

| Staining Protocol | ||

| Staining Incubation Time | 60 - 120 minutes | 60 minutes is a commonly cited time for near-equilibrium staining. |

| Nuclear Counterstain (Optional) | Weigert's Iron Hematoxylin | Stain for approximately 8 minutes. |

| Washing Solution | Acidified Water (0.5% Acetic Acid) | Used to rinse excess stain and prevent dye loss during dehydration. |

| Microscopy | ||

| Brightfield Microscopy | Collagen: Red; Background: Pale Yellow | Provides qualitative assessment of collagen distribution. |

| Polarized Light Microscopy | Type I Collagen: Yellow-orange-red birefringence; Type III Collagen: Green birefringence | Enables semi-quantitative and quantitative analysis of collagen fiber thickness and organization. |

Experimental Protocols

Preparation of Reagents

1. Saturated Aqueous Picric Acid Solution:

-

To prepare a saturated solution, add approximately 1.2 g of picric acid to 100 mL of distilled water.

-

Stir for several hours to ensure saturation. A small amount of undissolved crystals should remain at the bottom.

-

Safety Note: Picric acid is explosive when dry. Always handle it in a moist state and consult the Safety Data Sheet (SDS) before use.

2. Picro-Sirius Red Staining Solution (0.1% w/v):

-

Weigh 0.1 g of Sirius Red F3B (Direct Red 80).

-

Add the dye to 100 mL of the prepared saturated aqueous picric acid solution.

-

Stir until the dye is completely dissolved. The solution is stable for several months when stored in a dark bottle at room temperature.

3. Weigert's Iron Hematoxylin (for optional nuclear counterstaining):

-

This solution is typically prepared by mixing equal parts of two stock solutions immediately before use.

-

Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol.

-

Solution B: 4 mL 29% Ferric Chloride in 95 mL distilled water, with 1 mL concentrated HCl.

-

4. Acidified Water (0.5% v/v):

-

Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.

Staining Protocol for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes for 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes for 3 minutes each.

-

Immerse in 95% Ethanol: 1 change for 3 minutes.

-

Immerse in 70% Ethanol: 1 change for 3 minutes.

-

Rinse well in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Stain in Weigert's iron hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Picro-Sirius Red Staining:

-

Immerse slides in the Picro-Sirius Red staining solution for 60-120 minutes at room temperature.

-

-

Washing:

-

Wash in two changes of acidified water.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through 3 changes of 100% ethanol.

-

Clear in xylene: 2 changes for 5 minutes each.

-

Mount with a resinous mounting medium.

-

Visualizations

Binding Mechanism of Direct Red 80 to Collagen

Caption: Binding of Direct Red 80 to collagen via electrostatic interactions.

Experimental Workflow for Picro-Sirius Red Staining

Caption: Workflow for Picro-Sirius Red staining of tissue sections.

References

Application Notes and Protocols: Direct Red 9 and Analogues in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction: Direct Red 9 and its Role in Microscopic Visualization

However, this compound and structurally similar polyazo dyes, like Direct Red 80 (Sirius Red) and Congo Red, are well-established histological stains. They are principally used for the visualization of collagen and amyloid deposits in tissue sections.[3] The elongated molecular structure of these dyes allows them to align with the long-axis of protein fibrils, a property that is key to their utility in microscopy.[4]

This document provides an overview of the known applications of Direct Red dyes in microscopy, focusing on established histological methods. It also includes general principles and protocols for fluorescence microscopy that would be applicable should the fluorescent properties of this compound be further characterized.

Principle of Staining

The utility of Direct Red dyes in microscopy is primarily based on their ability to enhance the natural birefringence of organized protein structures when viewed under polarized light.

-

Collagen Staining: The sulfonate groups on the elongated dye molecules are thought to bind to the basic amino acid residues of collagen fibers. This alignment of dye molecules parallel to the collagen fibril axis enhances the intrinsic birefringence of the collagen, making it appear brightly colored against a dark background under polarized light.[4]

-

Amyloid Staining: Similarly, these dyes intercalate within the beta-sheet structures of amyloid fibrils. This binding restricts the torsional rotation of the dye molecule, leading to a "red shift" in its absorption spectrum and characteristic apple-green birefringence under polarized light, which is a key diagnostic feature for amyloidosis.

Quantitative Data for Common Red Fluorescent Probes

While specific photophysical data for this compound is not available, the following table presents data for well-characterized red fluorescent dyes to serve as a reference for the key parameters of a fluorescent probe. The product of the extinction coefficient and the quantum yield is often referred to as the "brightness" of a fluorophore.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Solvent/Conditions |

| Rhodamine B | ~540-552 | ~570-636 | ~0.31 - 0.70 | ~110,000 | Ethanol/Water |

| Texas Red | ~595 | ~615 | ~0.60 | ~85,000 | Aqueous Buffer |

| Alexa Fluor 594 | ~590 | ~617 | ~0.66 | ~92,000 | Aqueous Buffer |

| Cy3 | ~550 | ~570 | ~0.15 | ~150,000 | Aqueous Buffer |

| Nile Red | ~552 | ~636 | Environment-dependent | ~45,000 | DMSO |

| dsRed | ~558 | ~583 | ~0.68 | ~72,500 | Aqueous Buffer |

Note: Photophysical properties such as quantum yield are highly dependent on the dye's environment, including the solvent. The values presented are approximate and for comparative purposes.

Experimental Protocols

The following are detailed protocols for the use of Direct Red dyes in histological applications.

Picro-Sirius Red Staining for Collagen (Adapted from Direct Red 80 Protocols)

This method is widely used for the visualization and quantification of collagen fibers in formalin-fixed, paraffin-embedded tissue sections.

Required Reagents:

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Distilled water

-

Weigert's iron hematoxylin solution (for nuclear counterstaining)

-

Acidified water (0.5% acetic acid in distilled water)

-

Picro-Sirius Red Staining Solution:

-

0.1% (w/v) Direct Red 80 (Sirius Red) in a saturated aqueous solution of picric acid.

-

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse in distilled water.

-

-

Nuclear Counterstain (Optional):

-

Stain with Weigert's hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Picro-Sirius Red Staining:

-

Immerse slides in the Picro-Sirius Red staining solution for 1 hour.

-

-

Differentiation and Dehydration:

-

Wash in two changes of acidified water.

-

Dehydrate rapidly through three changes of 100% ethanol.

-

Clear in two changes of xylene for 3 minutes each.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Brightfield Microscopy: Collagen fibers will appear red, nuclei will be blue/black, and cytoplasm will be yellow.

-

Polarized Light Microscopy: Thicker collagen type I fibers often appear yellow-orange, while thinner collagen type III fibers appear green.

Alkaline Congo Red Staining for Amyloid

This is a classic method for the detection of amyloid deposits in tissue sections.

Required Reagents:

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Distilled water

-

Alkaline sodium chloride solution

-

Alkaline Congo Red Staining Solution

-

Mayer's hematoxylin (for nuclear counterstaining)

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse in distilled water.

-

-

Staining:

-

Place slides in alkaline Congo Red solution for 20-25 minutes.

-

-

Washing and Counterstaining:

-

Wash with tap water for 5 minutes.

-

Stain nuclei with Mayer's hemalum for 5 minutes.

-

"Blue" the nuclei in running tap water for 10 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly in absolute ethanol.

-

Clear with xylene and mount with a resinous medium.

-

Expected Results:

-

Brightfield Microscopy: Amyloid deposits, as well as eosinophil and Paneth cell granules, will appear red. Nuclei will be blue.

-

Polarized Light Microscopy: Amyloid deposits will exhibit a characteristic apple-green birefringence.

Diagrams and Workflows

General Histological Staining Workflow

References

Application Notes and Protocols for Live-Cell Imaging with Direct Red 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 9 is a diazo dye belonging to the benzothiazole class.[1][2] While traditionally used in the textile industry for dyeing fabrics, its fluorescent properties present a potential, yet unexplored, avenue for applications in biological research, specifically in the realm of live-cell imaging.[2][3] These application notes serve as a comprehensive guide for researchers interested in evaluating this compound as a novel fluorescent probe for live-cell imaging. Due to the limited availability of specific data for this application, the following sections provide a framework of generalized protocols and data presentation structures to systematically characterize the suitability of this compound for live-cell imaging in your specific experimental context.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. Understanding these characteristics is crucial for designing appropriate experimental conditions.

| Property | Value | Reference |

| Chemical Name | C.I. This compound | [1] |

| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ | |

| Molecular Weight | 987.23 g/mol | |

| Chemical Class | Azo, Benzothiazole | |

| Appearance | Blue light pink powder | |

| CAS Registry Number | 70209-93-7 / 61724-94-5 |

Evaluating this compound for Live-Cell Imaging: A General Workflow

The following diagram outlines the logical workflow for the systematic evaluation of a novel compound like this compound for live-cell imaging applications.

References

Application Notes and Protocols: Direct Red Dyes in Plant Biology

Executive Summary

Extensive literature searches for "Direct Red 9" did not yield specific applications or established protocols within the field of plant biology. This suggests that this compound is not a commonly utilized stain or tracer in plant science research. However, other structurally related "Direct Red" dyes have found utility in specific plant biology applications. Notably, Direct Red 23 , also known as Pontamine Fast Scarlet 4B, has been effectively used to label cellulose microfibrils in plant cell walls.